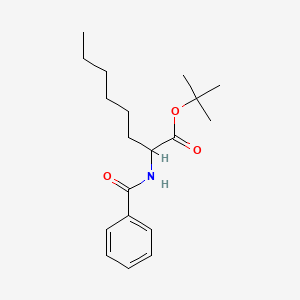![molecular formula C12H15ClO B14201319 1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene CAS No. 918134-66-4](/img/structure/B14201319.png)
1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and an alkoxy group containing a hex-2-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene typically involves the reaction of 1-chloro-2-hydroxybenzene with hex-2-en-1-ol under suitable conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The alkoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, facilitating reactions with nucleophiles. The alkoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- 1-Chloro-2-[(2-methyl-2-propenyl)oxy]benzene
- 1-Chloro-4-[(2-methyl-2-propenyl)oxy]benzene
- 1-Chloro-2-[(2-methylprop-2-en-1-yl)oxy]benzene
Comparison: 1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene is unique due to the presence of the hex-2-en-1-yl chain, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
918134-66-4 |
|---|---|
Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-chloro-2-hex-2-enoxybenzene |
InChI |
InChI=1S/C12H15ClO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h4-9H,2-3,10H2,1H3 |
InChI Key |
PGYXSHINGKMQKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCOC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14201242.png)
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine](/img/structure/B14201249.png)
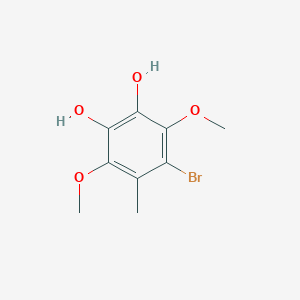
![2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene](/img/structure/B14201253.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B14201262.png)
![2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-](/img/structure/B14201269.png)
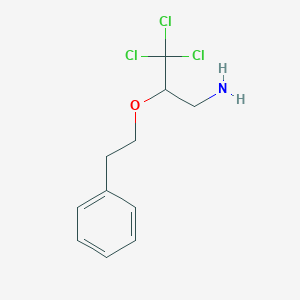
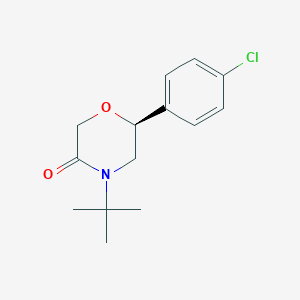
![4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid](/img/structure/B14201302.png)
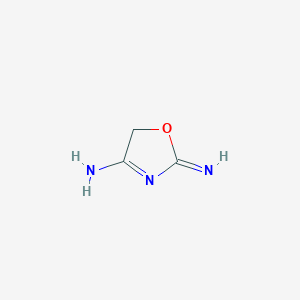
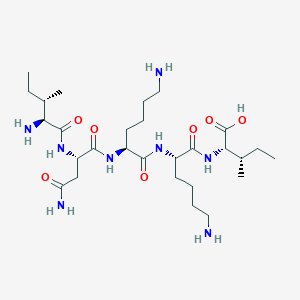

![4-{2-[(2-Butyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14201318.png)
